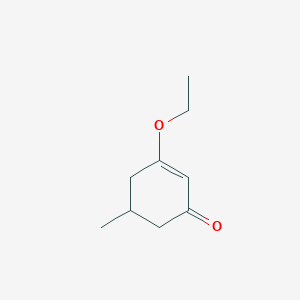

2-Cyclohexen-1-one, 3-ethoxy-5-methyl-

Description

BenchChem offers high-quality 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9-5-7(2)4-8(10)6-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDJARVNEKGTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)CC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445960 | |

| Record name | 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35023-83-7 | |

| Record name | 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cycloalkenone Chemistry

Cycloalkenones, and specifically cyclohexenones, are a fundamental structural motif in organic chemistry. The core of these molecules is the α,β-unsaturated carbonyl system, which dictates their chemical reactivity. This arrangement allows for 1,2-addition to the carbonyl group or, more commonly, 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond. This dual reactivity makes them valuable intermediates in a wide array of chemical transformations.

The cyclohexenone framework is a core structure in numerous natural products and pharmaceutical drugs. beilstein-journals.org The development of new synthetic methods to access these cyclic ketones is an active area of research. organic-chemistry.orgnih.gov Strategies for their synthesis are diverse, including tandem photocatalyzed annulations, cationic Rh(I)-catalyzed [5 + 1] cycloadditions, and the dehydrogenation of saturated cyclohexanones. organic-chemistry.orgnih.gov The parent compound, 2-cyclohexen-1-one, serves as a foundational molecule for understanding the properties of this class.

Table 1: Properties of 2-Cyclohexen-1-one and a Related Compound

| Property | 2-Cyclohexen-1-one | 5-Methyl-2-cyclohexen-1-one |

|---|---|---|

| Molecular Formula | C₆H₈O nih.gov | C₇H₁₀O nih.gov |

| Molecular Weight | 96.13 g/mol nih.gov | 110.15 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov | Not specified |

| Density | 0.988-0.998 g/cm³ (at 20°C) nih.gov | Not specified |

| Refractive Index | 1.485-1.491 nih.gov | Not specified |

Significance of Substituted Cyclohexenones As Versatile Synthons

Substituted cycloalkenones are highly regarded as versatile synthons, or synthetic building blocks, in organic synthesis. mdpi.com The strategic placement of substituents on the cyclohexenone ring allows for precise control over subsequent chemical reactions, enabling the stereoselective synthesis of complex target molecules. beilstein-journals.org Their utility is demonstrated in the construction of compounds with significant biological activity, including potential treatments for Alzheimer's disease. beilstein-journals.org

Optically active γ-substituted cycloalkenones, for instance, are crucial precursors for natural products and pharmaceuticals. mdpi.com Palladium-catalyzed reactions, such as allylic alkylation, have emerged as powerful tools for creating a diverse range of chiral cycloalkenone derivatives from common precursors. rsc.orgnih.gov These methods allow for the introduction of various functional groups with a high degree of enantioselectivity, yielding valuable building blocks for further elaboration. rsc.orgnih.gov The ability to functionalize the cyclohexenone ring through reactions like Michael additions and aldol condensations is central to their role in assembling complex molecular frameworks. beilstein-journals.org

Research Landscape of Ethoxycyclohexenones

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- (I) provides a logical roadmap for its synthesis. The primary disconnection lies at the enol ether linkage, suggesting that the target molecule can be derived from a 1,3-dicarbonyl precursor, specifically 5-methyl-1,3-cyclohexanedione (II). This precursor already contains the required six-membered ring and the 5-methyl substituent. The introduction of the 3-ethoxy group can be envisioned as a straightforward enolization followed by etherification.

Further deconstruction of 5-methyl-1,3-cyclohexanedione (II) through a Michael addition disconnection points towards simpler, acyclic precursors. This bond cleavage reveals a dicarboxylate, such as diethyl malonate (III), and an α,β-unsaturated ketone, like methyl vinyl ketone, although for the 5-methyl substitution, a different acceptor would be necessary. A more plausible route involves the Michael addition of a suitable donor to crotonaldehyde or a derivative, followed by an intramolecular cyclization. A well-established synthetic route for analogous 1,3-cyclohexanediones involves the condensation of a β-ketoester with an α,β-unsaturated ketone, a key step in the Robinson annulation.

Synthesis of the 2-Cyclohexen-1-one Core

The formation of the central 2-cyclohexen-1-one ring with the desired 5-methyl substitution is the most critical phase of the synthesis. This can be achieved through various cyclization approaches or by modifying an existing cyclic scaffold.

Cyclization Approaches to Six-Membered Rings

The Robinson annulation is a powerful and widely used method for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.com To synthesize the 5-methyl-2-cyclohexen-1-one core, a suitable Michael acceptor, such as ethyl crotonate, could react with a ketone enolate. However, a more direct and common approach to the precursor, 5-methyl-1,3-cyclohexanedione, involves the Michael addition of a soft nucleophile, like the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, followed by cyclization, hydrolysis, and decarboxylation.

A classic example, though for a dimethylated analog, is the synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) from mesityl oxide and malonic ester. A similar strategy can be envisioned for the synthesis of 5-methyl-1,3-cyclohexanedione by reacting a suitable α,β-unsaturated ketone with a malonic ester derivative in the presence of a base.

| Reaction Type | Reactants | Key Intermediates |

| Michael Addition/Cyclization | Diethyl malonate and an appropriate α,β-unsaturated ketone/ester | Malonate adduct, cyclic β-keto ester |

| Robinson Annulation | A ketone enolate and an α,β-unsaturated ketone | 1,5-diketone |

Functionalization of Pre-existing Cyclohexanone/Cyclohexenone Scaffolds

An alternative strategy involves starting with a pre-formed cyclohexanone or cyclohexenone ring and introducing the required methyl group at the 5-position. This can be challenging due to regioselectivity issues. The alkylation of 1,3-cyclohexanedione itself can be complex, often leading to mixtures of O-alkylation and C-alkylation at the 2-position. Direct alkylation at the 5-position of a cyclohexenone is not a straightforward transformation and would likely require a multi-step sequence. Therefore, building the ring with the methyl group already in place is generally the more efficient approach.

Strategies for Introducing the 3-Ethoxy Moiety

With the 5-methyl-1,3-cyclohexanedione precursor in hand, the final step is the introduction of the 3-ethoxy group to yield the target molecule. This transformation takes advantage of the inherent reactivity of the 1,3-dicarbonyl system.

Enol Ether Formation from 1,3-Diketones or Analogues

1,3-Cyclohexanediones exist in a tautomeric equilibrium with their enol form. wikipedia.org This enolic hydroxyl group can be readily converted into an enol ether. The reaction of 5-methyl-1,3-cyclohexanedione with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid, will lead to the formation of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-. This reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

| Reagent | Catalyst | Reaction Conditions |

| Ethanol | p-Toluenesulfonic acid (catalytic) | Reflux in a solvent like benzene or toluene with a Dean-Stark trap |

| Triethyl orthoformate | Acid catalyst | Can act as both the ethanol source and a dehydrating agent |

Alkoxylation Reactions

Direct alkoxylation of a pre-formed 5-methyl-2-cyclohexen-1-one is a less common and more complex approach. Such a reaction would likely proceed through the enolate and require specific reagents to achieve O-alkylation over C-alkylation, making the enol ether formation from the corresponding 1,3-dione the more direct and preferred method.

Regioselective and Stereoselective Introduction of the 5-Methyl Group

Alkylation Reactions at the C-5 Position (e.g., via Enolate Chemistry)

Enolate chemistry provides a powerful and versatile tool for the formation of carbon-carbon bonds. The regioselective alkylation of a pre-formed enolate derived from a suitable precursor is a primary method for introducing the 5-methyl group. This typically involves the deprotonation of a ketone to form a nucleophilic enolate, which then reacts with an electrophilic methylating agent.

The starting material for this approach is often a derivative of 3-ethoxy-2-cyclohexenone that allows for the generation of an enolate at the desired C-5 position. The choice of base is critical for the regioselective formation of the enolate. Strong, sterically hindered bases such as lithium diisopropylamide (LDA) are commonly employed to ensure rapid and complete deprotonation, minimizing side reactions.

A study on the alkylation of dienolates generated from 3-methoxycycloalk-2-enones having a 3′-hydroxyl alkenyl chain demonstrated highly diastereoselective quaternization. This suggests that the stereochemical outcome of the alkylation can be effectively controlled by the existing stereochemistry within the molecule, likely through the formation of a rigid, chelating transition state that directs the approach of the electrophile. In these cases, excellent diastereoselectivities, ranging from 86:14 to greater than 99:1, were achieved for methylation and other alkylations. acs.org This high level of 1,4-asymmetric induction highlights the potential for achieving stereocontrol at the C-5 position in similar 3-ethoxy systems. acs.org

Table 1: Diastereoselective Alkylation of a 3-Methoxycycloalk-2-enone Derivative acs.org

| Electrophile | Diastereomeric Ratio |

| Methyl iodide | >99:1 |

| Propargyl bromide | 95:5 |

| Benzyl bromide | 86:14 |

This table is based on data for a closely related 3-methoxycycloalk-2-enone system and illustrates the principle of diastereoselective alkylation.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, represents another fundamental approach for installing the 5-methyl group. This method involves the 1,4-addition of a methyl nucleophile to an appropriate α,β-unsaturated precursor. Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are particularly effective reagents for this transformation, as they selectively add to the β-carbon of an enone system.

The starting material for this strategy would typically be a 3-ethoxy-2,5-cyclohexadien-1-one or a related species that can act as a Michael acceptor. The addition of the organocuprate reagent leads to the formation of an enolate intermediate, which is then protonated during workup to yield the desired 5-methyl-substituted cyclohexenone.

The stereoselectivity of the conjugate addition can be influenced by several factors, including the nature of the substrate, the specific organocuprate reagent used, and the reaction conditions. For cyclic enones, the incoming nucleophile generally approaches from the less sterically hindered face of the molecule, leading to a predictable diastereoselectivity in substrates with existing stereocenters.

Approaches for Chiral Induction at C-5

Achieving enantioselectivity in the introduction of the 5-methyl group is a significant challenge that often requires the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of synthesizing chiral 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, a chiral auxiliary could be appended to the cyclohexenone precursor. This auxiliary would create a chiral environment, forcing the methylating agent in an alkylation reaction or the methyl nucleophile in a conjugate addition to approach from a specific face, thereby inducing the formation of one enantiomer over the other. After the desired stereocenter at C-5 is established, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The development of chiral catalysts has revolutionized asymmetric synthesis. For the conjugate addition of a methyl group, chiral ligands complexed to a metal, such as copper, can create a chiral catalytic species that promotes the enantioselective addition of a methyl nucleophile. For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has been achieved with high enantioselectivities using chiral ferrocenyl-based diphosphine ligands. researchgate.net Similarly, chiral diols have been used to catalyze the asymmetric conjugate alkenylation of enones, suggesting their potential applicability to methylation reactions. organic-chemistry.org

Catalytic enantioselective conjugate boration of β-substituted cyclic enones has also been developed, producing enantiomerically enriched tertiary organoboronates which can be further functionalized. nih.gov These catalytic approaches offer an efficient and atom-economical way to introduce the chiral center at C-5.

Total Synthesis of Complex Molecules Utilizing 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- as a Key Intermediate

While specific examples detailing the use of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- in total synthesis are not extensively documented in readily available literature, the structural motif of a 5-methyl-substituted cyclohexenone is a common and crucial building block in the synthesis of numerous natural products, particularly steroids and terpenoids.

For instance, the Wieland-Miescher ketone and its analogues, which are bicyclic systems containing a methylated cyclohexenone ring, are classic starting materials in steroid synthesis. The methodologies used to construct these molecules, often involving Robinson annulation, provide a blueprint for the strategic importance of controlling the stereochemistry of the methyl-bearing carbon. The synthetic utility of these ketones highlights the value of having access to chiral, functionalized cyclohexenone building blocks like 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-.

The presence of the ethoxy group at C-3 and the methyl group at C-5 makes this compound a versatile intermediate. The enol ether functionality can be readily converted to a β-diketone system, and the ketone can be manipulated to introduce further functionality. The stereocenter at C-5 can serve as a crucial control element in subsequent stereoselective transformations during the elaboration of a complex molecular framework.

Catalyst Development in the Synthesis of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- and its Precursors

The development of new catalysts is paramount for improving the efficiency, selectivity, and sustainability of synthetic routes to compounds like 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-. Research in this area is focused on several key aspects:

Catalysts for Regioselective Alkylation: Developing catalysts that can direct the alkylation of enolates to a specific carbon atom is a major goal. While substrate control is often used, catalytic methods could offer greater flexibility. Biocatalytic approaches using engineered enzymes are emerging as a powerful tool for achieving high regioselectivity in methylation reactions. researchgate.net

Catalysts for Asymmetric Conjugate Addition: A significant amount of research is dedicated to designing chiral catalysts for the enantioselective conjugate addition of methyl groups to enones. This includes the development of novel chiral ligands for copper-catalyzed reactions, as well as exploring other transition metals. Chiral allene-containing phosphines have shown promise as ligands in asymmetric catalysis, demonstrating the continuous innovation in this field. nih.gov

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system of 3-ethoxy-5-methyl-2-cyclohexen-1-one is the principal site of several important chemical reactions, including nucleophilic additions, electrophilic additions, cycloadditions, and reductions.

Nucleophilic Additions (e.g., Michael Reactions)

The β-carbon of the α,β-unsaturated ketone is electrophilic and susceptible to conjugate addition by nucleophiles, a transformation commonly known as the Michael reaction. Organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), are soft nucleophiles that selectively add to the β-position of cyclohexenone systems.

In a study involving the closely related (S)-(+)-5-methyl-2-cyclohexenone, treatment with lithium dimethylcuprate resulted in the formation of 3,5-dimethylcyclohexanone. This reaction proceeds via the 1,4-conjugate addition of a methyl group to the enone system. The stereochemical outcome is influenced by the existing stereocenter at C5, with the incoming nucleophile generally approaching from the less sterically hindered face of the molecule. For (S)-5-methyl-2-cyclohexenone, the major product is the dextrorotatory ketone where the two methyl groups are in a trans relationship. A minor, optically inactive meso compound is also formed.

Table 1: Michael Addition of Lithium Dimethylcuprate to (S)-5-methyl-2-cyclohexenone

| Reactant | Reagent | Major Product | Minor Product |

|---|

The mechanism involves the formation of a copper-enolate intermediate, which is then protonated to yield the final ketone product. The stereoselectivity is a key aspect of this transformation, often leading to the formation of new stereocenters with a high degree of control.

Electrophilic Additions to the Double Bond

While the electron-rich nature of the enol ether might suggest susceptibility to electrophilic attack, the conjugated ketone group withdraws electron density, making the double bond less reactive towards common electrophiles compared to simple alkenes. However, reactions with strong electrophiles can occur. For instance, halogenation of enol ethers can proceed under specific conditions. While direct experimental data for 3-ethoxy-5-methyl-2-cyclohexenone is limited in readily available literature, analogous systems suggest that reactions with electrophiles like bromine (Br₂) would likely lead to the formation of an α-bromo-β-ethoxy ketone, potentially with subsequent elimination or rearrangement depending on the reaction conditions. The reaction would be initiated by the attack of the double bond on the electrophile, leading to a carbocationic intermediate that is stabilized by the adjacent oxygen atom.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The double bond of 3-ethoxy-5-methyl-2-cyclohexen-1-one can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The presence of the electron-withdrawing ketone group and the electron-donating ethoxy group modulates the reactivity of the double bond. Generally, for a successful Diels-Alder reaction, the dienophile is electron-deficient. The carbonyl group contributes to this, although the ethoxy group has an opposing effect. The utility of this specific compound as a dienophile would depend on the nature of the diene.

1,3-dipolar cycloadditions offer a route to five-membered heterocyclic rings. In these reactions, the double bond of the cyclohexenone acts as a dipolarophile, reacting with a 1,3-dipole such as an azide (B81097) or a nitrone. An example of an intramolecular 1,3-dipolar cycloaddition has been reported for a related cyclohexenone system. In this study, an azido (B1232118) enone, prepared from the corresponding bromide, undergoes intramolecular cycloaddition upon heating. This suggests that 3-ethoxy-5-methyl-2-cyclohexen-1-one could react with external 1,3-dipoles to form bicyclic heterocyclic products. The reaction is believed to proceed through a concerted mechanism, leading to a high degree of stereospecificity.

Reductions of the Carbonyl and Olefinic Moieties

The carbonyl group and the carbon-carbon double bond can be selectively reduced using various reagents. The reduction of the carbonyl group to a hydroxyl group can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric and electronic environment around the carbonyl group. For 5-methyl-substituted cyclohexenones, the hydride attack can occur from either the axial or equatorial face, leading to diastereomeric alcohols. The preferred direction of attack is often from the less sterically hindered face.

Catalytic hydrogenation, typically using a palladium or platinum catalyst with hydrogen gas, can reduce the carbon-carbon double bond. Under more forcing conditions, both the double bond and the carbonyl group can be reduced.

Transformations Involving the 3-Ethoxy Group

The enol ether functionality at the 3-position is a key feature of the molecule, allowing for transformations such as hydrolysis and transetherification.

Hydrolysis and Transetherification Reactions

Acid-catalyzed hydrolysis of the 3-ethoxy group converts the enol ether back to a β-dicarbonyl compound, specifically 5-methylcyclohexane-1,3-dione. The mechanism of acid-catalyzed enol ether hydrolysis typically involves the protonation of the β-carbon of the double bond, which is the rate-determining step. This generates an oxocarbenium ion intermediate. Subsequent attack by water on the carbocation, followed by deprotonation and loss of ethanol, yields the dione.

Table 2: Products of Hydrolysis of 3-Ethoxy-5-methyl-2-cyclohexen-1-one

| Reactant | Reagent | Product |

|---|

Transetherification allows for the exchange of the ethoxy group with another alkoxy group. This reaction is typically catalyzed by transition metals, such as palladium complexes, or by mercury salts. The reaction involves the reversible exchange of the alcohol component of the enol ether. For example, reacting 3-ethoxy-5-methyl-2-cyclohexen-1-one with a different alcohol (R'OH) in the presence of a suitable catalyst would lead to an equilibrium mixture containing 3-alkoxy-5-methyl-2-cyclohexen-1-one.

Rearrangements and Eliminations

The vinyl ether functionality in 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- makes it susceptible to various rearrangement and elimination reactions, often triggered by acidic or basic conditions.

Under acidic conditions, protonation of the carbonyl oxygen or the ethoxy group can initiate a cascade of reactions. Protonation of the ethoxy group, followed by the loss of ethanol, would generate a highly reactive oxonium ion intermediate. This could potentially lead to skeletal rearrangements to form more stable carbocationic species, although such transformations are highly dependent on the reaction conditions and the presence of other nucleophiles.

More commonly, acid-catalyzed hydrolysis of the enol ether would yield the corresponding β-diketone, 5-methylcyclohexane-1,3-dione. This transformation is a well-established reaction for 3-alkoxy-2-cyclohexenones.

In the presence of a strong base, elimination reactions are plausible. Deprotonation at the C-4 or C-6 position could lead to the formation of a dienolate intermediate. Subsequent elimination of the ethoxy group is unlikely as it would disrupt the conjugated system. However, if a suitable leaving group were present at the C-4 or C-6 position, base-mediated elimination to form a cyclohexadienone derivative could be envisioned.

A summary of potential rearrangement and elimination pathways is presented in Table 1.

Table 1: Potential Rearrangement and Elimination Reactions

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Hydrolysis | Aqueous Acid | 5-methylcyclohexane-1,3-dione |

| Base-Mediated Elimination | Strong Base (with additional leaving group) | Substituted cyclohexadienone |

Reactivity and Functionalization at the 5-Methyl-Substituted Carbon

The stereocenter at the C-5 position, bearing a methyl group, introduces chirality into the molecule and provides a handle for further stereoselective functionalization.

Selective C-H Activation and Functionalization

Direct functionalization of the C-H bonds of the 5-methyl group represents an atom-economical approach to introduce further complexity. While challenging, transition metal-catalyzed C-H activation has emerged as a powerful tool for such transformations. Catalytic systems based on palladium, rhodium, or iridium could potentially mediate the selective activation of the methyl C-H bonds, allowing for their conversion into other functional groups such as halides, ethers, or amines. The directing effect of the neighboring carbonyl group could play a crucial role in achieving regioselectivity.

For instance, a palladium-catalyzed C-H arylation could introduce an aromatic substituent at the methyl group, leading to the formation of a 5-(arylmethyl)-3-ethoxy-2-cyclohexen-1-one derivative. The feasibility and selectivity of such reactions would depend on the choice of catalyst, ligand, and reaction conditions.

Diastereoselective Transformations at the C-5 Position

The existing stereocenter at the C-5 position can direct the stereochemical outcome of reactions at adjacent positions, particularly at C-4 and C-6. For example, conjugate addition of a nucleophile to the enone system would likely occur from the face opposite to the methyl group to minimize steric hindrance, leading to a diastereoselective formation of a new stereocenter at C-4.

Furthermore, reactions that proceed through an enolate intermediate, such as alkylation at the C-4 or C-6 position, could also exhibit diastereoselectivity. The methyl group at C-5 would influence the facial selectivity of the incoming electrophile, favoring the formation of one diastereomer over the other. The level of diastereoselectivity would be influenced by the nature of the enolate (and its counter-ion) and the electrophile.

Mechanistic Studies of Key Reactions and Transformations

Detailed mechanistic studies on the reactions of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- are scarce in the literature. However, the mechanisms of related transformations in similar systems provide valuable insights.

The acid-catalyzed hydrolysis of the enol ether is proposed to proceed via initial protonation of the double bond at the C-2 position, leading to a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton would yield a hemiacetal intermediate, which would then collapse to the β-diketone and ethanol.

Mechanistic investigations into C-H activation reactions would likely involve computational studies to model the transition states and intermediates. These studies would help in understanding the role of the directing group, the nature of the active catalytic species, and the factors governing the regioselectivity and stereoselectivity of the functionalization.

For diastereoselective reactions, the mechanism can be rationalized by considering the steric and electronic effects of the 5-methyl group on the transition state geometries. For example, in a conjugate addition, the transition state leading to the major diastereomer would be the one that minimizes steric interactions between the incoming nucleophile and the axial methyl group in the most stable chair-like conformation of the cyclohexenone ring.

Applications in Complex Molecule Synthesis and Materials Science

2-Cyclohexen-1-one, 3-ethoxy-5-methyl- as a Chiral Building Block

A thorough search of scientific literature did not yield any specific examples or studies where 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- is employed as a chiral building block. The potential for this compound to be used in asymmetric synthesis has not been explored in any detail in available research.

Role in the Synthesis of Natural Products and Analogues

There are no documented instances in peer-reviewed literature of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- being used as a precursor or key intermediate in the total synthesis of any natural products or their synthetic analogues.

Utilization in the Construction of Macrocycles and Polycyclic Systems

The application of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- in the synthesis of macrocyclic structures or complex polycyclic frameworks is not described in the available scientific literature.

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

No published ¹H or ¹³C NMR spectra for 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- are available. Consequently, the assignment of chemical shifts and coupling constants for the protons and carbons within the molecule cannot be provided. Furthermore, the correlation data from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), which are essential for confirming the connectivity and spatial relationships of atoms, have not been reported.

Stereochemical Assignment through NMR

Without NMR data, particularly from techniques like NOESY that provide through-space correlations, the stereochemistry of the chiral center at the 5-position of the cyclohexenone ring cannot be experimentally determined or confirmed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- are not available in the public domain. Such spectra would be used to identify characteristic vibrational frequencies for its key functional groups, including the α,β-unsaturated ketone, the enol ether, and the alkyl groups.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data has been published. HRMS analysis would be required to experimentally confirm the exact mass and, therefore, the elemental composition and molecular formula (C₉H₁₄O₂) of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

There are no available tandem mass spectrometry (MS/MS) studies for this compound. MS/MS analysis would involve isolating the molecular ion and inducing fragmentation to provide valuable insights into the compound's structure and the connectivity of its constituent parts.

Chromatographic Techniques for Purity and Reaction Monitoring of 3-ethoxy-5-methyl-2-cyclohexen-1-one

Chromatographic techniques are indispensable tools in synthetic organic chemistry for the assessment of compound purity and for monitoring the progress of chemical reactions. For the compound 3-ethoxy-5-methyl-2-cyclohexen-1-one, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC) are routinely employed to ensure the quality of the final product and to optimize reaction conditions.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 3-ethoxy-5-methyl-2-cyclohexen-1-one. It is primarily used for purity assessment and to quantify the presence of any volatile impurities or starting materials in the final product.

Principle of Separation and Detection: In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier. The most common detector for routine analysis of organic compounds is the Flame Ionization Detector (FID), which offers high sensitivity. For structural elucidation and definitive identification of impurities, a Mass Spectrometer (MS) is often coupled with the GC.

A hypothetical set of GC parameters for the analysis of 3-ethoxy-5-methyl-2-cyclohexen-1-one is presented in the table below. These parameters are based on general principles for the analysis of moderately polar and volatile organic molecules.

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Final Hold: 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (for FID) |

Application in Purity and Reaction Monitoring: In the context of synthesizing 3-ethoxy-5-methyl-2-cyclohexen-1-one, GC can be used to monitor the disappearance of starting materials and the appearance of the product. By taking aliquots from the reaction mixture at different time intervals, the reaction's progress can be tracked, allowing for the determination of the optimal reaction time. For purity assessment, a high-resolution capillary GC can separate the main product from closely related impurities, such as isomers or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For 3-ethoxy-5-methyl-2-cyclohexen-1-one, reversed-phase HPLC is the most common mode of analysis.

Principle of Separation and Detection: In reversed-phase HPLC, the stationary phase is nonpolar (typically a C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds have a weaker interaction with the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer. Detection is commonly achieved using an Ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in 3-ethoxy-5-methyl-2-cyclohexen-1-one absorbs UV light.

Typical HPLC Parameters: A representative reversed-phase HPLC method for the analysis of a related compound, 3-ethoxycyclohex-2-ene-1-one, utilizes a C18 column with a mobile phase of acetonitrile and water. sielc.com Similar conditions would be expected to be effective for 3-ethoxy-5-methyl-2-cyclohexen-1-one.

The following table outlines a plausible set of HPLC conditions for the analysis of 3-ethoxy-5-methyl-2-cyclohexen-1-one.

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Mobile Phase Composition | e.g., 60:40 Acetonitrile:Water (isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detector | UV Detector |

| Detection Wavelength | Approximately 230-250 nm (based on the λmax of similar enones) |

Application in Purity and Reaction Monitoring: HPLC is an excellent tool for monitoring the conversion of reactants to products in the synthesis of 3-ethoxy-5-methyl-2-cyclohexen-1-one, especially if the starting materials have different polarity and UV characteristics. It is also highly effective for determining the purity of the final product by separating it from non-volatile impurities and byproducts that are not amenable to GC analysis. The quantitative capabilities of HPLC allow for the precise determination of the product's purity in percentage terms.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. It is also instrumental in the development of solvent systems for preparative column chromatography.

Principle of Separation and Visualization: In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of a stationary phase, typically silica gel or alumina. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances.

After development, the separated spots are visualized. Since 3-ethoxy-5-methyl-2-cyclohexen-1-one contains a conjugated system, it is UV-active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background. Alternatively, various chemical stains can be used for visualization.

Typical TLC Parameters: The choice of the mobile phase is crucial for achieving good separation in TLC. A common starting point for compounds of intermediate polarity like 3-ethoxy-5-methyl-2-cyclohexen-1-one is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). rochester.edubiotage.com The ratio of these solvents is adjusted to obtain an optimal Rf value for the target compound, ideally between 0.3 and 0.5.

The table below provides examples of solvent systems that could be suitable for the TLC analysis of 3-ethoxy-5-methyl-2-cyclohexen-1-one.

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1) |

| Dichloromethane/Methanol mixtures (for more polar compounds) | |

| Development | In a closed chamber saturated with the eluent vapor |

| Visualization | UV light (254 nm) |

| Potassium permanganate stain or iodine vapor |

Application in Purity and Reaction Monitoring: TLC is an invaluable tool for real-time monitoring of the synthesis of 3-ethoxy-5-methyl-2-cyclohexen-1-one. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate, one can visually track the consumption of the reactant and the formation of the product. The completion of the reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane. TLC also provides a quick check for the presence of major impurities in the final product, which appear as additional spots on the plate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic landscape of molecules like 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and the distribution of electrons. nih.govacs.org

Methods such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are commonly used to optimize the molecular geometry. nyu.edumdpi.com Such calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this substituted cyclohexenone, key parameters would include the C=C and C=O bond lengths of the enone system, the C-O-C angle of the ethoxy group, and the puckering of the six-membered ring.

Furthermore, these calculations reveal crucial electronic properties. The distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting reactivity; the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. A calculated electrostatic potential map would highlight the electron-rich carbonyl oxygen and the electron-deficient β-carbon of the enone system, consistent with its known reactivity patterns. researchgate.net

Table 1: Predicted Geometrical Parameters and Electronic Properties (Illustrative) This table presents hypothetical data based on typical DFT calculation results for similar molecules.

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | 1.22 Å | B3LYP/6-311+G(d,p) |

| C=C Bond Length | 1.35 Å | B3LYP/6-311+G(d,p) |

| C-O (ethoxy) Bond Length | 1.37 Å | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311+G(d,p) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. rsc.orgucsb.edu For a cyclic enone like 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, this approach can be applied to understand reactions such as Michael additions, cycloadditions, or reductions.

By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. ucsb.edu This involves locating the transition state structure, which is a first-order saddle point on this surface, and calculating its energy. The energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡), which is crucial for predicting reaction rates. nih.gov For instance, modeling the Michael addition of a nucleophile would involve calculating the energy profile as the nucleophile approaches the β-carbon, forming a new C-C bond and leading to an enolate intermediate. nih.gov Quantum chemical calculations can be used to explore and predict reaction pathways, including transition state energies. rsc.org

Table 2: Illustrative Activation Energy Barriers for a Hypothetical Reaction This table shows hypothetical calculated activation energies for a Michael addition reaction.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) | Computational Method |

|---|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 | M06-2X/6-31+G(d,p) |

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and assignment of experimental spectra. nih.gov For 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, DFT calculations can accurately predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nyu.edu

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. mdpi.comnih.gov By calculating the shielding for a reference compound (e.g., tetramethylsilane) and the target molecule, predicted chemical shifts can be obtained that often show excellent correlation with experimental values. mdpi.com This predictive power is especially useful for assigning complex spectra or distinguishing between possible isomers. Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated, helping to assign specific absorption bands to molecular motions, such as the characteristic C=O and C=C stretching frequencies of the enone system.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table presents hypothetical predicted ¹³C NMR chemical shifts compared to plausible experimental values.

| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Plausible Experimental δ (ppm) |

|---|---|---|

| C1 (C=O) | 198.5 | 199.2 |

| C2 | 102.1 | 102.8 |

| C3 | 175.4 | 176.1 |

Conformational Analysis and Energy Landscapes

Substituted cyclohexene (B86901) rings are not planar and exist in various conformations. youtube.com Conformational analysis of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- involves identifying the stable conformers and determining their relative energies. Due to the sp² hybridization of four carbons in the ring (C1, C2, C3, and the carbonyl carbon), the ring adopts a half-chair or sofa conformation. youtube.com

The primary conformational flexibility arises from the orientation of the substituents—the ethoxy group and the methyl group. The methyl group at the C5 position can be in either an axial or an equatorial position. Computational methods can be used to perform a systematic conformational search or to calculate the energy difference between these conformers. Generally, for substituted cyclohexanes, conformers with bulky groups in the equatorial position are more stable to avoid unfavorable 1,3-diaxial steric interactions. libretexts.org For this molecule, the conformer with the C5-methyl group in a pseudo-equatorial position would be predicted to be the most stable.

Table 4: Relative Energies of Conformers (Illustrative) This table shows hypothetical relative energies for the two primary ring conformers.

| Conformer | C5-Methyl Position | Relative Energy (kcal/mol) |

|---|---|---|

| A | Pseudo-Equatorial | 0.00 |

Molecular Dynamics Simulations related to Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, often in the presence of an explicit solvent to better mimic experimental conditions. uni-muenchen.de

For 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, MD simulations can be used to study its conformational dynamics in solution, exploring the timescale of ring inversions and the rotational freedom of the ethoxy group. nih.gov In the context of reactivity, MD simulations can be initiated from a transition state structure to investigate the dynamic trajectory of a reaction, confirming whether the system proceeds to the expected products. nih.gov This approach, known as quasi-classical trajectory simulation, can reveal non-statistical dynamic effects and provide a more complete picture of the reaction process than static models alone. Simulations can also model the interaction of the enone with solvent molecules, revealing how the solvent cage might influence reaction pathways and rates. uni-muenchen.de

Future Directions and Emerging Research Areas

Development of Asymmetric Synthetic Routes to 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-

The synthesis of chiral molecules with high enantiopurity is a paramount objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. To date, the asymmetric synthesis of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- remains a largely unexplored frontier. Future research will likely focus on adapting established asymmetric methodologies to this specific substrate, aiming to control the stereochemistry at the C5 position.

Promising strategies that could be investigated include:

Organocatalysis: Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, have proven highly effective in the asymmetric functionalization of cyclic enones. The development of organocatalytic Michael additions to a suitable precursor or asymmetric desymmetrization of a prochiral intermediate could provide enantiomerically enriched 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-.

Biocatalysis: The use of enzymes, such as ene-reductases, offers a green and highly selective approach to asymmetric synthesis. Screening for or engineering an enzyme that can stereoselectively reduce a precursor to the desired enantiomer of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- is a promising avenue. researchgate.net Biocatalytic transamination could also be explored for the synthesis of chiral amine precursors.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for a wide range of asymmetric transformations. The development of a catalytic asymmetric conjugate addition of a methyl group to a 3-ethoxy-2-cyclohexen-1-one (B1360012) precursor, or an asymmetric allylic alkylation, could be a viable route.

The successful development of such asymmetric routes would not only provide access to enantiopure 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- but also open the door to the synthesis of a wider range of chiral derivatives with potentially novel biological activities or material properties.

Flow Chemistry Approaches for Synthesis and Derivatization

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.net The application of flow chemistry to the synthesis and derivatization of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- is a key area for future development.

Synthesis in Flow: The synthesis of the cyclohexenone core could be translated from batch to continuous flow processes. This would allow for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields, improved purity, and reduced reaction times. nih.gov Microreactors, with their high surface-area-to-volume ratio, would be particularly advantageous for managing exothermic reactions and improving heat transfer. chemistryworld.com

Derivatization in Flow: A significant advantage of flow chemistry is the ability to perform multi-step reactions in a continuous sequence without isolating intermediates. nih.gov This "telescoping" of reactions could be applied to the derivatization of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-. For instance, a flow reactor could be set up to perform a Michael addition, followed by a subsequent cyclization or functional group interconversion in a downstream reactor. This approach would streamline the synthesis of derivatives and facilitate the rapid generation of compound libraries. The use of packed-bed reactors with immobilized reagents or catalysts could further simplify purification and product isolation. researchgate.net

Exploration of Novel Catalytic Systems for Transformations

The functionalization of the 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- scaffold can be greatly expanded through the exploration of novel catalytic systems. Future research is expected to focus on developing catalysts that can selectively activate and transform different positions of the molecule.

C-H Functionalization: A particularly exciting area is the direct catalytic functionalization of C-H bonds. Recent advances in palladium catalysis have enabled the direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones, a class of compounds to which the target molecule belongs. researchgate.net Exploring similar catalytic systems for the selective functionalization of the methyl group or other positions on the cyclohexenone ring would provide a powerful tool for creating novel derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for generating reactive intermediates. The application of photoredox catalysis to 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- could enable novel transformations, such as radical additions, cyclizations, and cross-coupling reactions, that are not accessible through traditional thermal methods. researchgate.net

Dual Catalysis: The combination of two different catalytic cycles in a single pot, known as dual catalysis, can enable transformations that are not possible with either catalyst alone. For example, merging organocatalysis with transition metal catalysis could lead to novel tandem reactions for the functionalization of the target compound.

The discovery of new catalytic systems will be crucial for unlocking the full synthetic potential of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- and for the development of efficient and sustainable synthetic methods.

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is leading to the development of automated synthesis platforms that can accelerate the discovery and optimization of new molecules and reactions. nih.gov Future research will likely see the synthesis and derivatization of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- incorporated into such platforms.

An automated platform could be designed to:

Synthesize and screen libraries of derivatives: By combining robotic liquid handling with parallel reactors, a large number of derivatives of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- could be synthesized and screened for desired properties in a high-throughput fashion. chemspeed.comnih.gov

Optimize reaction conditions: Machine learning algorithms could be used to analyze data from a series of automated experiments to rapidly identify the optimal conditions for a particular transformation of the target compound.

Discover new reactions: By systematically exploring a wide range of reaction parameters and reagents, an automated platform could potentially uncover novel and unexpected reactivity for 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-.

The integration of flow chemistry with automated platforms is a particularly powerful combination, enabling continuous synthesis, real-time reaction monitoring, and automated optimization. rsc.orgdtu.dk The development of a fully automated system for the synthesis and derivatization of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl- would represent a significant step forward in the exploration of its chemical space.

Computational Design of New Reactions and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new catalysts and reactions. In the context of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, computational methods can be employed to guide and accelerate experimental research.

Future computational studies could focus on:

Mechanism Elucidation: Density functional theory (DFT) calculations can be used to investigate the mechanisms of potential new reactions involving 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, providing insights into the transition states and intermediates involved. This understanding can then be used to optimize reaction conditions and catalyst design.

Catalyst Design: Computational screening can be used to identify promising new catalysts for the transformations of the target compound. For example, virtual libraries of chiral ligands could be screened for their ability to promote a specific asymmetric reaction with high enantioselectivity.

Prediction of Properties: Quantitative structure-activity relationship (QSAR) and other machine learning models could be developed to predict the biological activity or material properties of derivatives of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-. This would allow for the in silico design of new compounds with desired functionalities, which could then be prioritized for synthesis.

By providing a deeper understanding of the reactivity and potential applications of 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-, computational chemistry will play a crucial role in guiding the future direction of research in this area.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Cyclohexen-1-one derivatives in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use NIOSH-approved respirators, safety goggles, and chemical-resistant gloves (e.g., nitrile) to prevent skin/eye contact .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of vapors or aerosols. Avoid dust formation during handling .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste. Avoid environmental release into drains .

- Fire Safety : Use water spray, alcohol-resistant foam, or CO₂ extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) due to toxic combustion byproducts (e.g., carbon oxides) .

Q. How can researchers determine the physicochemical properties of 3-ethoxy-5-methyl-2-cyclohexen-1-one?

- Methodological Answer :

- Computational Tools : Calculate molecular weight (e.g., 242.31 g/mol for analogous compounds) and topological polar surface area (e.g., 54.4 Ų) using software like Gaussian or ACD/Labs .

- Experimental Validation :

- LogP : Measure hydrophobicity via HPLC retention time correlation or shake-flask method.

- Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary tube methods .

- Table: Key Physicochemical Properties

| Property | Value/Descriptor | Method/Reference |

|---|---|---|

| Molecular Weight | 242.31 g/mol | |

| XLogP | ~5 (predicted) | |

| Hydrogen Bond Acceptors | 3 |

Q. What are the recommended storage conditions for 2-cyclohexen-1-one derivatives?

- Methodological Answer :

- Temperature : Store in a cool, well-ventilated area (<25°C) to prevent thermal degradation .

- Container : Use airtight, light-resistant glass or HDPE containers to avoid oxidation or moisture absorption .

- Compatibility : Segregate from strong oxidizers and acids to prevent reactive hazards .

Advanced Research Questions

Q. How can synthetic routes for 3-ethoxy-5-methyl-2-cyclohexen-1-one be optimized for yield and purity?

- Methodological Answer :

- Catalysis : Explore Lewis acid catalysts (e.g., BF₃·Et₂O) for regioselective ethoxylation at the 3-position .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate the product .

- Yield Monitoring : Use GC-MS or HPLC with UV detection to track reaction progress and optimize stoichiometry .

Q. What advanced techniques are used to resolve contradictions in spectral data for cyclohexenone derivatives?

- Methodological Answer :

- Multi-NMR Analysis : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, a methyl group at C5 and ethoxy at C3 would show distinct splitting patterns in DEPT-135 spectra .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₄O₂) with <5 ppm error to distinguish isomers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures, as demonstrated for related cyclopenta-dienyl derivatives .

Q. How can researchers validate the stability of 3-ethoxy-5-methyl-2-cyclohexen-1-one under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via TLC or LC-MS. Quantify decomposition products (e.g., quinones) .

- Kinetic Studies : Perform Arrhenius analysis to predict shelf life at standard storage temperatures .

- pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Ethoxy groups are prone to acid-catalyzed cleavage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of 2-cyclohexen-1-one analogs?

- Methodological Answer :

- Literature Review : Cross-reference SDS data (e.g., acute toxicity classifications in vs. 8) with peer-reviewed studies. Note variations in test organisms (e.g., rodent vs. in vitro models) .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values under controlled conditions .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from conflicting sources, adjusting for study design biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.